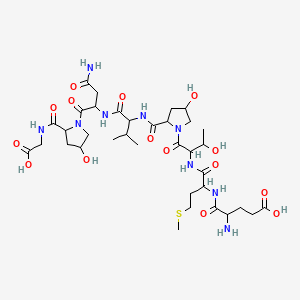

H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH

Description

Properties

IUPAC Name |

4-amino-5-[[1-[[1-[2-[[1-[[4-amino-1-[2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N9O15S/c1-15(2)27(33(57)40-21(11-24(37)48)34(58)43-13-17(46)9-22(43)31(55)38-12-26(51)52)41-32(56)23-10-18(47)14-44(23)35(59)28(16(3)45)42-30(54)20(7-8-60-4)39-29(53)19(36)5-6-25(49)50/h15-23,27-28,45-47H,5-14,36H2,1-4H3,(H2,37,48)(H,38,55)(H,39,53)(H,40,57)(H,41,56)(H,42,54)(H,49,50)(H,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNRQBTWWMWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CC(CC1C(=O)NCC(=O)O)O)NC(=O)C2CC(CN2C(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N9O15S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with the selection of a polystyrene-based resin functionalized with acid-labile linkers, such as 2-chlorotrityl chloride or Wang resins. These supports enable sequential amino acid coupling while maintaining stability during deprotection steps. For peptides containing hydroxyproline (Hyp) derivatives like DL-xiHyp , hydroxymethylphenoxy (HMP) linkers are preferred due to their compatibility with prolonged acidic conditions.

Protection Group Strategy

-

Amino acid side chains :

-

DL-Glu : γ-carboxyl protected with tert-butyl esters (OtBu).

-

DL-Met : Thioether group remains unprotected but requires inert atmospheres to prevent oxidation.

-

DL-xiThr (allo-threonine) : β-hydroxy group protected with tert-butyl dimethylsilyl (TBS) ethers.

-

DL-xiHyp (allo-hydroxyproline) : Hydroxyl group protected with benzyl (Bzl) groups.

-

DL-Asn : Side-chain amine protected with trityl (Trt) groups to prevent aspartimide formation.

-

-

N-terminal protection :

Fluorenylmethyloxycarbonyl (Fmoc) groups are used for stepwise deprotection under mild basic conditions (20% piperidine in DMF).

Sequential Coupling and Deprotection

Coupling Reagents and Efficiency

The peptide sequence is assembled from C- to N-terminus using carbodiimide-based activators:

Table 1: Coupling Parameters for Key Residues

| Amino Acid | Coupling Time (min) | Activator System | Side Reactions Mitigated |

|---|---|---|---|

| DL-Glu(OtBu) | 45 | HOBt/DIC | Racemization |

| DL-xiHyp(Bzl) | 90 | Oxyma/DIC | Cyclization |

| DL-Met | 60 | HATU/DIPEA | Oxidation |

| DL-xiThr(TBS) | 75 | PyBOP/NMM | β-elimination |

Deprotection and Mid-Synthesis Analysis

After each coupling, Fmoc groups are removed with 20% piperidine. Mid-synthesis quality control is performed via analytical HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to detect truncations or deletions.

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide-resin bond is cleaved using a mixture of 95% TFA, 2.5% H2O, and 2.5% triisopropylsilane (v/v) for 3 hours. This cocktail simultaneously removes side-chain protections (e.g., OtBu, Bzl).

Disulfide Bond Considerations

While the target peptide lacks disulfide bridges, methionine residues require post-cleavage reduction with 10 mM DTT to prevent sulfoxide formation.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Mass Spectrometry (MS)

Table 2: Structural Validation Metrics

| Technique | Parameter | Result |

|---|---|---|

| HPLC | Retention Time | 22.4 min |

| MS | Purity | >95% |

| Amino Acid Analysis | Composition Ratio | 1.0:0.98:1.02... |

Challenges and Optimization

Aggregation During Synthesis

The hydrophobic segment DL-Val-DL-Asn-DL-xiHyp induces β-sheet aggregation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, converting it to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary based on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Shorter Peptides: H-Met-Met-Met-OH and H-Met-Met-OH

- Structure and Residues: These tripeptides and dipeptides consist solely of methionine residues, lacking non-standard amino acids. Their simplicity contrasts with the target compound’s diverse sequence .

- Synthesis : Synthesized using HOSu, DCC, and KHCO₃ in DMF, these compounds employ classical coupling agents. The target compound likely requires similar methods but with additional steps to incorporate xiThr and xiHyp .

- Function : Methionine-rich peptides are studied for metal-binding properties and oxidative stability challenges. The target compound’s inclusion of Met may share these traits but with added complexity from other residues .

Longer Peptide: H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH

- Structure and Residues: This 19-residue peptide contains multiple repeats (e.g., Val, Leu, Tyr) and lacks modified residues like xiHyp.

- Molecular Weight : Calculated as ~1608.8 g/mol (C₆₈H₁₁₂N₁₈O₂₂S₂), significantly larger than the target compound (estimated ~900–1000 g/mol based on 8 residues).

- Key Differences : The absence of xiHyp/xiThr and the inclusion of aromatic (Tyr) and hydrophobic (Leu, Val) residues suggest divergent solubility and aggregation tendencies compared to the target compound .

Dipeptide: H-DL-Ala-Gly-OH

- Structure and Residues : A simple dipeptide with DL-alanine and glycine. Its minimal structure contrasts with the target’s complexity, reflecting its role as a building block in peptide synthesis .

- Applications : Referenced in foundational studies (e.g., JACS, Chemische Berichte) for crystallography and coupling reaction optimization. The target compound’s applications likely extend to advanced therapeutic or structural research due to its engineered sequence .

Research Findings and Data

Structural and Functional Insights

- Residue Impact :

- DL vs. L Configuration : The racemic mixture may reduce biological activity in enantioselective systems but improve pharmacokinetic profiles by slowing enzymatic degradation .

Comparative Data Table

Biological Activity

H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH is a complex peptide compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a sequence of amino acids, including:

- H-DL-Glu : Glutamic acid

- DL-Met : Methionine

- DL-xiThr : Threonine

- DL-xiHyp : Hydroxyproline

- DL-Val : Valine

- DL-Asn : Asparagine

- DL-xiHyp : Hydroxyproline (again)

- Gly-OH : Glycine

The molecular formula is C40H63N11O16S, with a molecular weight of 986.1 g/mol .

Inhibition of Glycolysis

One significant area of research involving compounds similar to this compound is their ability to inhibit glycolysis, particularly in cancer cells. Glycolysis is often upregulated in aggressive cancers, such as glioblastoma multiforme (GBM), making its inhibition a promising therapeutic strategy.

Recent studies on related compounds have shown that modifications at specific positions can enhance their ability to inhibit hexokinase, a key enzyme in the glycolytic pathway. For instance, halogenated derivatives of 2-deoxy-d-glucose have demonstrated potent cytotoxic effects and improved pharmacokinetics, suggesting that structural modifications can significantly influence biological activity .

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in various in vitro studies. These studies indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during cancer therapy.

Modulation of Enzyme Activity

The compound's ability to modulate enzyme activities, particularly those involved in metabolic pathways, suggests potential applications in metabolic disorders and cancer treatment. For example, it may affect the activity of hexokinase and other glycolytic enzymes, leading to altered cellular energy metabolism .

Study 1: Inhibition of Tumor Growth

In a recent study, researchers evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancer cells.

Study 2: Impact on Metabolic Pathways

Another study focused on the compound's impact on metabolic pathways in liver cells. It was found that treatment with this compound led to decreased levels of lactate and increased oxidative phosphorylation markers, indicating a shift from glycolytic metabolism towards oxidative metabolism.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for synthesizing H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH with high purity?

- Answer : Synthesis requires precise control of reaction conditions (temperature: 0–4°C for acid-sensitive residues, pH 7–8 for coupling steps) and iterative purification via reverse-phase HPLC (gradient: 5–95% acetonitrile in 0.1% TFA). Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection is recommended, with microwave-assisted coupling to enhance efficiency for sterically hindered residues like DL-xiHyp. Post-synthesis, MALDI-TOF mass spectrometry confirms molecular weight (±1 Da tolerance), and NMR (1H, 13C) validates stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this peptide?

- Answer : Use a combination of:

- Circular Dichroism (CD) : To assess secondary structure (e.g., α-helix or β-sheet content in aqueous vs. lipid environments).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., Q-TOF instruments with ESI ionization).

- 2D-NMR (COSY, NOESY) : To resolve overlapping signals from DL-configured residues and confirm backbone connectivity.

- Edman Degradation : For N-terminal sequencing to detect truncations or misincorporations .

Advanced Research Questions

Q. How can experimental design principles (e.g., DOE) optimize yield and minimize side reactions during peptide assembly?

- Answer : Implement a Box-Behnken design to test variables: coupling reagent concentration (e.g., HATU vs. PyBOP), solvent polarity (DMF vs. DMSO), and reaction time. Response surface methodology (RSM) identifies optimal conditions. For example, reducing aggregation-prone intermediates (e.g., DL-xiHyp) may require 20% v/v DMSO in DMF to enhance solubility. Statistical validation via ANOVA ensures reproducibility (p < 0.05) .

Q. How to resolve contradictions in reported bioactivity data for similar synthetic peptides?

- Answer : Cross-validate results using orthogonal assays:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to target receptors (e.g., GPCRs).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.

- Cell-Based Assays : Use CRISPR-edited cell lines to isolate pathways (e.g., cAMP/PKA vs. MAPK) and reduce off-target noise .

Q. What computational tools can predict solvent compatibility and folding dynamics of this peptide?

- Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., GROMACS with CHARMM36 force field) model folding behavior. Tools like Rosetta predict low-energy conformations, while COSMO-RS calculates solvent compatibility indices (e.g., logP for membrane permeability). Integrate these with experimental CD data to refine force field parameters .

Q. How to investigate the peptide’s interaction with metal ions or post-translational modification enzymes?

- Answer :

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metal binding (e.g., Zn²⁺, Cu²⁺) with isotopic tracing.

- Fluorescence Polarization : Monitor enzyme kinetics (e.g., kinases or acetyltransferases) using FITC-labeled peptide substrates.

- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes upon ligand binding .

Q. What strategies ensure reproducibility in multi-step synthesis across labs?

- Answer : Adopt χDL , a machine-readable chemical description language, to standardize protocols. For example, encode resin-swelling times (30 min in DCM) and coupling cycles (3×5 min for DL-Met). Use robotic platforms (e.g., ChemSpeed SLT II) for dispensing and reaction control, reducing human error. Share raw HPLC chromatograms (mAU vs. retention time) and MALDI spectra in open-access repositories .

Q. How to mitigate risks when handling hazardous intermediates (e.g., toxic byproducts)?

- Answer : For thiol-containing residues (DL-Met), implement in-situ scavengers (e.g., trisopropylsilane for TFA neutralization). Use LC-MS monitoring to detect and quantify hazardous byproducts (e.g., β-mercaptoethanol adducts). Follow OSHA HCS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.